Cas no 100569-82-2 ([1,1'-Binaphthalene]-2,2'-diyl diacetate)
100569-82-2 structure
Product Name:[1,1'-Binaphthalene]-2,2'-diyl diacetate
Numero CAS:100569-82-2
MF:C24H18O4
MW:370.397326946259
CID:157205
PubChem ID:350794
Update Time:2025-04-19
[1,1'-Binaphthalene]-2,2'-diyl diacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,1'-Binaphthalene]-2,2'-diyl diacetate
- [1,1'-Binaphthalene]-2,2'-diol,2,2'-diacetate
- DL-1,1'-BI(2-NAPHTHYL DIACETATE)
- 1,1'-BI-2-NAPHTHYL DITACETATE
- 2,2'-diacetoxy-1,1'-binaphthyl
- 1,1′-Bi-2-naphthyl diacetate
- (+)-1,1'-Bi-2-NaphtholDiAcetate
- (+/-)-2,2'-DIACETOXY-1,1'-BINAPHTHYL
- (R)-(-)-1,1'-BI-2-NAPHTHOL DIACETATE
- (S)-(+)-2,2'-DIACETOXY-1,1'-BINAPHTHYL
- (-1,1'-Bi-2-Naphthol Deacetate
- DL-1,1'-Bi(2-naphthyl diacetate),98%
- 1,1'-binaphthyl-2,2'-diyl diacetate
- Oprea1_022708
- FT-0642427
- 100569-82-2
- (S)-(+)-1,1-Bi-2-naphthyldiacetate
- METHYL1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE
- SCHEMBL12199931
- 2'-(ACETYLOXY)-[1,1'-BINAPHTHALEN]-2-YL ACETATE
- 1-(2-acetyloxynaphthyl)-2-naphthyl acetate
- AKOS001586920
- NSC515715
- SR-01000396785
- F95123
- 1,1'-binaphthalene-2,2'-diyl diacetate
- FT-0656548
- 12145-93-6
- [1-(2-acetyloxynaphthalen-1-yl)naphthalen-2-yl] acetate
- SR-01000396785-2
- SR-01000396785-1
- 1,1-DIIODOFERROCENE
- NSC-515715
- DTXSID30905594
- Oprea1_430294
- CCG-54649
- ACETIC ACID 2'-ACETOXY-(1,1')BINAPHTHALENYL-2-YL ESTER
- (S)-1,1'-binaphthyl-2,2'-diyl diacetate
-
- Inchi: 1S/C24H18O4/c1-15(25)27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16(2)26/h3-14H,1-2H3
- Chiave InChI: ATCPATYOODPQCO-UHFFFAOYSA-N
- Sorrisi: O(C(C)=O)C1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)OC(C)=O
Proprietà calcolate
- Massa esatta: 370.12100
- Massa monoisotopica: 370.12050905g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 28
- Conta legami ruotabili: 5
- Complessità: 523
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 5.6
- Superficie polare topologica: 52.6Ų
Proprietà sperimentali
- Colore/forma: Polvere cristallina bianca
- Densità: 1.1610 (rough estimate)
- Punto di fusione: 107-111 °C(lit.)
- Punto di ebollizione: 460.3°C (rough estimate)
- Indice di rifrazione: 1.6000 (estimate)
- PSA: 52.60000
- LogP: 5.51060
- Solubilità: Insolubile in acqua
[1,1'-Binaphthalene]-2,2'-diyl diacetate Letteratura correlata
-
Yao Tang,Qingkai Yuan,Yu Wang,Sai Zhang,Jia-Yin Wang,Shengzhou Jin,Ting Xu,Junyi Pan,Collin Ray Guilbeau,Alyssa Jenae Pleasant,Guigen Li RSC Adv. 2022 12 29813
100569-82-2 ([1,1'-Binaphthalene]-2,2'-diyl diacetate) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti